molecular formula C13H11NO4 B2586862 2-(Furan-2-carbonylamino)-6-methylbenzoic acid CAS No. 696642-59-8

2-(Furan-2-carbonylamino)-6-methylbenzoic acid

Cat. No.: B2586862
CAS No.: 696642-59-8
M. Wt: 245.234
InChI Key: XKPYDYNULACEJJ-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonylamino)-6-methylbenzoic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a benzoic acid moiety through a carbonylamino linkage The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carbonylamino)-6-methylbenzoic acid typically involves the condensation reaction of furan-2-carboxylic acid with 6-methylbenzoic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carbonylamino)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(Furan-2-carbonylamino)-6-methylbenzyl alcohol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(Furan-2-carbonylamino)-6-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-carbonylamino)-6-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes involved in the hypoxia-inducible factor (HIF) pathway by binding to the active site of the enzyme and preventing its normal function . This inhibition can lead to the activation of HIF and subsequent expression of genes that promote cell survival under hypoxic conditions.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of 2-(Furan-2-carbonylamino)-6-methylbenzoic acid.

    Thiophene-2-carboxylic acid: Similar in structure but contains a sulfur atom instead of oxygen in the ring.

    Benzofuran-2-carboxylic acid: Contains a fused benzene and furan ring system.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a methyl-substituted benzoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-4-2-5-9(11(8)13(16)17)14-12(15)10-6-3-7-18-10/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPYDYNULACEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329929
Record name 2-(furan-2-carbonylamino)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696642-59-8
Record name 2-(furan-2-carbonylamino)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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